3-Chloro-4-(trifluoromethyl)biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFLTPEDAIBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 3 Chloro 4 Trifluoromethyl Biphenyl Scaffolds
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. nih.govresearchgate.net The specific electronic and steric properties of the 3-chloro-4-(trifluoromethyl)biphenyl substrate, particularly the electron-withdrawing trifluoromethyl group and the relatively inert chloro-substituent, significantly influence the kinetics and efficiency of each step. nih.gov
Oxidative addition is the initial step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, this involves the cleavage of the C-Cl bond. Historically, aryl chlorides were considered challenging substrates for oxidative addition compared to aryl bromides or iodides due to the stronger C-Cl bond. nih.gov However, the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes has enabled efficient coupling of aryl chlorides. nih.gov
The reaction is initiated by the coordination of the palladium(0) complex to the aryl chloride. The rate of oxidative addition is influenced by the electronic nature of the substrate. While electron-withdrawing groups on the aromatic ring generally accelerate this step, the specific substitution pattern on this compound presents a complex scenario. The strong electron-withdrawing nature of the -CF₃ group at the para-position polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) center.
Table 1: Factors Influencing Oxidative Addition of Aryl Halides
| Factor | Influence on Oxidative Addition Rate | Rationale for this compound |
|---|---|---|
| Halogen | I > Br > Cl > F | The C-Cl bond is stronger than C-Br or C-I, requiring a more active catalyst system. nih.gov |
| Ligand on Pd | Bulky, electron-donating | Increases electron density on Pd(0), promoting insertion into the C-Cl bond. nih.gov |
| Electronic Effects | Electron-withdrawing groups | The -CF₃ group enhances the electrophilicity of the carbon attached to chlorine, facilitating the reaction. |
| Solvent | Polar aprotic solvents | Can stabilize charged intermediates and influence catalyst activity. |
Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetallation. In the context of a Suzuki-Miyaura coupling, this involves the transfer of an organic group from an organoboron reagent (e.g., a boronic acid) to the palladium center, displacing the halide ligand. nih.gov The mechanism of this step has been a subject of extensive debate, with two primary pathways proposed. nih.govresearchgate.net
The Boronate Pathway (Path A): The organoboron compound reacts with a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. nih.gov
The Oxo-Palladium Pathway (Path B): The arylpalladium(II) halide complex first undergoes ligand exchange with the base (e.g., hydroxide) to form a more reactive arylpalladium(II) hydroxo complex, which then reacts with the neutral boronic acid. nih.gov
Reductive elimination is the final, product-forming step of the cycle. The diarylpalladium(II) complex formed during transmetallation undergoes a concerted process to form the new C-C bond of the biphenyl (B1667301) product and regenerate the active palladium(0) catalyst. researchgate.net This step is generally fast, especially for electron-deficient aryl groups. The presence of the 4-(trifluoromethyl)phenyl group on one side and the newly coupled aryl group on the other influences the geometry and electronics of the intermediate, which in turn affects the rate of reductive elimination.
A critical challenge in couplings involving fluorinated substrates is the potential for competing side reactions, such as β-fluoride elimination from intermediates. nih.gov However, in the case of coupling this compound, the CF₃ group is stable and not directly involved in the C-C bond formation, making this side reaction less of a concern. The regeneration of the Pd(0) catalyst allows it to re-enter the catalytic cycle, making the process highly efficient with low catalyst loadings. nih.gov
Pathways in Trifluoromethylation Reactions
Trifluoromethylation reactions introduce a trifluoromethyl (-CF₃) group onto a molecule. For a scaffold like this compound, this would typically involve the substitution of the chloro group or direct C-H functionalization. The mechanisms of these reactions are broadly categorized as radical-based or anion-initiated.
The trifluoromethyl radical (•CF₃) is a key intermediate in many trifluoromethylation reactions. bohrium.com It can be generated from various precursors through single-electron reduction or oxidation. researchgate.net Common strategies include:
Photoredox Catalysis: Visible-light photocatalysts can activate stable CF₃ sources like Umemoto's or Togni's reagents to generate •CF₃ radicals under mild conditions. acs.orgchemrxiv.org
Chemical Reduction/Oxidation: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can reduce sulfonium (B1226848) salts to generate •CF₃ radicals. rsc.org Similarly, oxidants like K₂S₂O₈ can be used with sources like CF₃SO₂Na. researchgate.net
Once generated, the highly reactive •CF₃ radical can add to aromatic systems. In the case of a biphenyl scaffold, the radical would add to the aromatic ring, forming a radical intermediate. Subsequent hydrogen atom abstraction or oxidation and deprotonation leads to the final trifluoromethylated product. The regioselectivity of the addition is governed by the electronic properties of the substrate. Radical trifluoromethylation methods are powerful but can sometimes suffer from poor selectivity if multiple reactive sites are present. bohrium.com
Table 2: Common Precursors for Trifluoromethyl Radical Generation
| Precursor Type | Example Reagent | Method of •CF₃ Generation | Reference |
|---|---|---|---|
| Hypervalent Iodine | Togni's Reagents | Photoredox Catalysis, Copper Catalysis | bohrium.comchemrxiv.org |
| Sulfonium Salts | Umemoto's Reagents | Photoredox Catalysis, SET Reduction | acs.orgrsc.org |
| Sulfones | Triflyl Chloride (CF₃SO₂Cl) | SET Reduction, Bi-catalysis | researchgate.netacs.org |
| Carboxylic Acid Salts | Sodium Trifluoroacetate (B77799) (CF₃CO₂Na) | Decarboxylation | beilstein-journals.org |
| Sulfinates | Langlois' Reagent (CF₃SO₂Na) | Oxidation (e.g., with K₂S₂O₈) | researchgate.net |
Anion-initiated trifluoromethylation provides an alternative pathway using nucleophilic CF₃ sources. The most common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent. nih.govst-andrews.ac.uk The reaction is initiated by a catalytic amount of a nucleophile, such as a fluoride (B91410) or alkoxide ion. nih.govnih.gov
Detailed mechanistic studies using techniques like stopped-flow NMR have revealed that the process is not a simple nucleophilic attack by a "free" trifluoromethyl anion (CF₃⁻). nih.govacs.org Instead, it operates via a complex anionic chain reaction. nih.govnih.gov The key steps are:
Initiation: The initiator (e.g., F⁻) attacks the silicon atom of TMSCF₃, generating a pentacoordinate siliconate intermediate. This intermediate is generally unable to directly transfer a CF₃⁻ anion. nih.govnih.gov
Chain Propagation: The product of the reaction (an alkoxide in the case of addition to a carbonyl, or a related species) and the elusive CF₃⁻ anion act as chain carriers. nih.govst-andrews.ac.uk The turnover rate is dependent on multiple factors, including the initiator, the cation, and the specific silane (B1218182) reagent used. nih.govnih.govacs.org
This mechanism resolves the long-standing "siliconate-carbanion dichotomy," providing a unified model that explains the varied kinetics and selectivities observed under different reaction conditions. nih.govresearchgate.net Applying this to an aryl halide like this compound would typically involve a copper-catalyzed process where a Cu-CF₃ species, formed from TMSCF₃, acts as the active trifluoromethylating agent. beilstein-journals.org
Investigation of Carbocation Intermediates in Trifluoromethyl-Substituted Systems
The study of carbocation intermediates is fundamental to understanding reaction mechanisms in organic chemistry. In systems containing the trifluoromethyl (-CF3) group, the nature and stability of these intermediates are significantly altered due to the group's strong electron-withdrawing properties.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms, which is reflected in its Hammett substituent constant (σp = 0.54). acs.org This strong inductive effect destabilizes adjacent carbocationic centers. acs.org Consequently, carbocations substituted with a trifluoromethyl group are generally less stable than their non-fluorinated counterparts. acs.org
The stability of a carbocation intermediate directly impacts the rate of reactions in which it is formed, such as in SN1 reactions. libretexts.org The more stable the carbocation, the faster the rate-determining step of its formation. libretexts.org In the case of reactions involving the this compound scaffold, the generation of a carbocation would be disfavored at positions close to the trifluoromethyl group.
Theoretical studies, such as ab initio calculations, have been employed to quantify the energetic effects of the -CF3 group on carbocation stability. nih.gov These studies have shown a significant destabilizing effect when the -CF3 group is directly attached to the carbocationic center (α-position). nih.gov The presence of a phenyl group, as in a biphenyl system, can help to stabilize the carbocation through resonance, though the planarity of the system can be affected by steric hindrance. nih.gov
The following table summarizes the key factors influencing the stability of carbocations in trifluoromethyl-substituted systems:
| Stabilizing/Destabilizing Factor | Description | Reference |
| Inductive Effect of -CF3 Group | The highly electronegative fluorine atoms strongly withdraw electron density, destabilizing an adjacent positive charge. | acs.org |
| Resonance in Biphenyl System | The positive charge can be delocalized across the π-system of the two phenyl rings, providing stabilization. | libretexts.org |
| Hyperconjugation | Alkyl groups adjacent to the carbocation can donate electron density through the overlap of C-H σ-bonds with the empty p-orbital of the carbocation. This is less relevant for aryl carbocations. | libretexts.org |
| Lone Pair Donation | Adjacent atoms with lone pairs can donate electron density to the carbocation, but this is not a primary factor in the this compound system itself. | libretexts.org |
Control of Stereochemical and Regiochemical Outcomes in Synthetic Transformations
The precise control of stereochemistry and regiochemistry is a central goal in modern organic synthesis, enabling the preparation of complex molecules with specific three-dimensional arrangements and substitution patterns. In the context of the this compound scaffold, the substituents on the biphenyl rings play a crucial role in directing the outcomes of synthetic transformations.
The directing effects of the chloro and trifluoromethyl groups are key to controlling regioselectivity in electrophilic aromatic substitution reactions. Both the chlorine atom and the trifluoromethyl group are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene. However, their directing effects differ. The chlorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming electrophiles.
For instance, in the synthesis of derivatives of this compound, the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions would be determined by the combined influence of these substituents. A review of synthetic methodologies for biphenyl derivatives highlights the importance of such directing effects in achieving specific substitution patterns. rsc.org
In addition to electrophilic substitution, modern cross-coupling reactions are instrumental in the synthesis of functionalized biphenyls. The regioselectivity of these reactions is often determined by the position of a pre-installed functional group, such as a halogen or a boronic acid. For example, a Suzuki-Miyaura coupling reaction between an appropriately substituted chlorobiphenyl derivative and a trifluoromethylphenylboronic acid would afford the this compound scaffold with a defined substitution pattern. nih.gov
The control of stereochemistry becomes critical when a chiral center is introduced into a molecule containing the this compound moiety. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or stereoselective reductions.
The following table outlines some general strategies for controlling stereochemical and regiochemical outcomes in the synthesis of derivatives based on substituted biphenyl scaffolds:
| Transformation Type | Controlling Factors | Desired Outcome |
| Electrophilic Aromatic Substitution | Electronic effects of substituents (directing groups), steric hindrance. | Regioselective introduction of new functional groups. |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Position of pre-functionalization (e.g., halide, boronic acid), catalyst and ligand choice. | Regiospecific formation of C-C bonds. |
| Asymmetric Synthesis | Chiral catalysts, chiral auxiliaries, substrate control. | Enantioselective or diastereoselective formation of chiral centers. |
| Cycloaddition Reactions | Frontier molecular orbital interactions, steric and electronic effects of substituents on the diene and dienophile. | Regio- and stereoselective formation of cyclic products. |
While specific examples detailing the stereochemical and regiochemical control in reactions of this compound are not extensively documented in the provided search results, the general principles of physical organic chemistry and synthetic methodology for substituted biphenyls provide a strong framework for predicting and controlling these outcomes. The synthesis of complex molecules often relies on a multi-step approach where regioselectivity is carefully managed at each stage. For example, a patent describes the synthesis of a biphenyl derivative where the final substitution pattern is the result of a sequence of reactions, each with a specific regiochemical outcome. google.com
Computational and Theoretical Studies on 3 Chloro 4 Trifluoromethyl Biphenyl
Quantum Chemical Methodologies and Basis Sets
The foundation of modern computational analysis lies in quantum chemical methods, which solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule. The choice of methodology and basis set is critical, balancing computational cost with the desired accuracy of the results.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and efficiency. researchgate.netajchem-a.com This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry.
For substituted biphenyl (B1667301) compounds, DFT calculations are routinely performed to predict structural parameters such as bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. researchgate.neteurjchem.com The functional most commonly employed for this type of analysis is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. researchgate.netscienceopen.com To accurately describe the electron distribution, especially around the electronegative chlorine and fluorine atoms, extended basis sets are required. The Pople-style 6-311++G(d,p) basis set is frequently used, as it includes diffuse functions (++) to handle anions and lone pairs, and polarization functions (d,p) to allow for non-spherical distortion of electron density, which is essential for accurate geometry optimization. ajchem-a.com The optimization process calculates the forces on each atom until a minimum energy conformation is found, representing the molecule's ground state structure. researchgate.net
Table 1: Representative Methodologies for DFT Calculations on Substituted Biphenyls
| Parameter | Typical Selection | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for electronic structure calculations. researchgate.net |
| Functional | B3LYP | A hybrid functional widely used for organic molecules, providing reliable results for geometry and energy. scienceopen.com |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of electron distribution, crucial for molecules with heteroatoms and diffuse electrons. ajchem-a.com |
| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure and its geometric parameters. researchgate.net |
Beyond DFT, other quantum chemical methods exist, each with distinct advantages and limitations.
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without using experimental data for parameterization. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be a significant drawback. More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy but are often too costly for molecules of the size of 3-Chloro-4-(trifluoromethyl)biphenyl. libretexts.orgresearchgate.net While ab initio methods can serve as a benchmark, DFT often provides comparable accuracy for many properties at a fraction of the computational expense. researchgate.net
Semi-Empirical Methods: These methods accelerate calculations by using parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. wikipedia.org Methods like AM1, PM3, and PM7 are significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. wikipedia.org However, their accuracy is highly dependent on whether the molecule under study is similar to the compounds used for their parameterization. wikipedia.org For a molecule with the specific substitution pattern of this compound, the reliability of semi-empirical methods may be less certain compared to the more robust DFT approach.
Electronic Structure and Reactivity Descriptors
Once the molecular geometry is optimized, a variety of analyses can be performed to interpret the electronic structure and predict chemical reactivity. These descriptors provide a quantitative and visual understanding of how the molecule is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for Aromatic Compounds
| Compound Feature | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Generic Aromatic System | -6.270 | -2.201 | 4.069 | High kinetic stability. scienceopen.com |
| System with Low Gap | - | - | 1.029 | Higher reactivity, better for electron transfer. researchgate.net |
| System with High Gap | - | - | 5.614 | Lower reactivity, higher stability. researchgate.net |
Note: This table provides example values from related studies to illustrate the concept and range of FMO data.
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across a molecule. scienceopen.com It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. This map is an excellent tool for predicting a molecule's reactive behavior. ajchem-a.com
Red Regions: These areas indicate negative electrostatic potential, are rich in electrons, and are characteristic of sites susceptible to electrophilic attack. In this compound, such regions would be expected around the electronegative chlorine and fluorine atoms. researchgate.net
Blue Regions: These areas indicate positive electrostatic potential, are electron-deficient, and are characteristic of sites prone to nucleophilic attack. researchgate.net Positive potential is often found around hydrogen atoms. scienceopen.com
Green Regions: These areas represent neutral or near-zero potential.
By analyzing the MEP surface, one can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will orient itself when approaching another reactant. scispace.comosti.gov The MEP analysis for this compound would clearly delineate the electron-rich zones associated with the Cl and CF₃ substituents from the electron-poorer regions of the aromatic rings. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wisc.edu This method is particularly powerful for quantifying delocalization effects and understanding the stabilization arising from electron donor-acceptor interactions. ijnc.irpnrjournal.com
For this compound, NBO analysis would reveal:
Intramolecular Charge Transfer (ICT): Interactions such as the overlap between the lone pair orbitals of the chlorine atom (n(Cl)) and the anti-bonding π* orbitals of the phenyl ring (n → π*). materialsciencejournal.org
Hyperconjugative Effects: The delocalization of electron density from filled C-C or C-H bonding orbitals into empty anti-bonding orbitals.
Charge Distribution: NBO provides a calculated charge for each atom, offering a more detailed view of the electron distribution than other methods. nih.govacs.org
These interactions collectively explain the electronic stability and the influence of the chloro and trifluoromethyl substituents on the biphenyl system.
Table 3: Example of NBO Analysis for Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(O) | π*(C=O) | 45.25 | Strong lone pair to anti-bonding pi-orbital delocalization. materialsciencejournal.org |
| n(O) | σ*(C-N) | 25.38 | Lone pair to anti-bonding sigma-orbital interaction, indicating significant stabilization. materialsciencejournal.org |
| n(Cl) | π*(C-C) | 12.05 | Delocalization from chlorine lone pair to the aromatic ring's anti-bonding system. materialsciencejournal.org |
Note: This table presents representative E(2) values from NBO analyses of related halogenated and organic compounds to demonstrate the concept.
Calculation of Fukui Functions and Global Chemical Reactivity Descriptors
Density Functional Theory (DFT) based reactivity descriptors are essential in predicting the chemical behavior of a molecule. Fukui functions and global chemical reactivity descriptors for this compound offer insights into its reactivity and the regioselectivity of its reactions.
Fukui functions, f(r), are a local reactivity descriptor that indicates the propensity of a site in a molecule to an electrophilic, nucleophilic, or radical attack. scispace.comresearchgate.net These functions are derived from the change in electron density with respect to the change in the number of electrons. rsc.org The condensed Fukui functions, which are calculated for each atomic site, are particularly useful for identifying the most reactive atoms in the molecule. For an electrophilic attack, the relevant Fukui function (f-) is calculated from the difference in electron population of the neutral and cationic species. For a nucleophilic attack, the Fukui function (f+) is determined from the electron population difference between the neutral and anionic species.
Global chemical reactivity descriptors provide a general understanding of the molecule's stability and reactivity. These include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT calculations for this compound are not extensively reported in the reviewed literature, the general principles can be applied. For instance, studies on other polychlorinated biphenyls (PCBs) have demonstrated that the planarity of the molecule and its electron-accepting nature are key factors in their reactivity. christuniversity.inresearchgate.net
The following table outlines the key global reactivity descriptors and their significance.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Global Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table provides a general overview of global chemical reactivity descriptors and their calculation from HOMO and LUMO energies.
The analysis of these descriptors for this compound would likely reveal the influence of the electron-withdrawing trifluoromethyl and chloro groups on its reactivity profile.
Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a deeper understanding of the molecular structure and vibrations.
The theoretical vibrational spectra (FT-IR and FT-Raman) of this compound can be calculated using DFT methods, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.govnih.gov These calculations provide the harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental data. nih.gov
The expected characteristic vibrational frequencies for this compound are summarized in the table below, based on typical ranges for the functional groups present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 |
| C-F (of CF3) | Stretching | 1350 - 1150 |
| C-C (Biphenyl) | Stretching | ~1300 |
| CF3 | Deformation | 800 - 600 |
This table presents the expected wavenumber ranges for the characteristic vibrations of the functional groups in this compound.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. scispace.comimist.ma This method, often employed with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. imist.ma
The accuracy of the predicted chemical shifts can be influenced by the choice of the functional, basis set, and the inclusion of solvent effects. scispace.com For fluorinated compounds, specific basis sets and computational protocols may be necessary to achieve high accuracy for ¹⁹F chemical shifts. researchgate.net While a dedicated computational study providing a data table for this compound is not available, experimental data for related compounds like 1-chloro-4-(trifluoromethyl)benzene can offer some guidance. rsc.orgrsc.org
The predicted chemical shifts would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and trifluoromethyl groups would generally lead to a downfield shift (higher ppm values) for the nearby protons and carbons in the respective phenyl rings.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.commdpi.com By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. sharif.edu This analysis helps in identifying the electronic transitions responsible for the observed absorption bands, which are typically π → π* transitions in aromatic systems. mdpi.com
The predicted spectrum would likely show absorption bands in the UV region, characteristic of substituted biphenyls. The position and intensity of these bands are influenced by the substituents on the phenyl rings. The presence of the chloro and trifluoromethyl groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl. Studies on other substituted biphenyls have shown that such computational predictions can be in good agreement with experimental data. acs.org
The following table illustrates the type of data that would be obtained from a TD-DFT calculation.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | - | - | - |
| HOMO-1 -> LUMO | - | - | - |
| HOMO -> LUMO+1 | - | - | - |
This is an exemplary table. Specific values for this compound would require dedicated TD-DFT calculations.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry provides the means to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, such studies could elucidate the mechanisms of its formation or degradation.
For instance, the synthesis of substituted biphenyls often involves cross-coupling reactions. acs.org Computational studies can model the catalytic cycle of these reactions, determining the activation energies for each step and identifying the rate-determining step. Similarly, the degradation pathways of halogenated biphenyls, which are of environmental interest, can be investigated by calculating the reaction barriers for processes like hydroxylation or dechlorination.
However, a review of the current literature did not yield specific studies on the computational analysis of reaction pathways and transition states for this compound. Such investigations would require sophisticated computational resources and are typically part of focused research projects.
Investigation of Solvent-Solute Interactions and Environmental Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods can model these solvent-solute interactions to predict how molecular properties change in different media.
One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in DFT calculations. mdpi.com These models represent the solvent as a continuous dielectric medium, allowing for the calculation of properties like conformational stability, reactivity descriptors, and spectroscopic parameters in solution. For example, the solubility of substituted biphenyls in mixed solvents like methanol/water has been studied, separating the contributions of solvophobic (hydrophobic) effects from specific solvation interactions. nih.gov
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding. These methods, often combined with molecular dynamics simulations, can be used to study the solvation shell around this compound and its dynamics.
The study of solvatochromism, which is the change in the color of a substance when dissolved in different solvents, can also be investigated computationally. By performing TD-DFT calculations with different solvent models, it is possible to predict the shift in the UV-Vis absorption spectrum of this compound as a function of solvent polarity. christuniversity.in
Spectroscopic Characterization Techniques for Structural Elucidation of 3 Chloro 4 Trifluoromethyl Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 3-Chloro-4-(trifluoromethyl)biphenyl, allowing for the precise mapping of its atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings exhibit distinct chemical shifts, typically observed in the range of δ 7.30-7.80 ppm. The protons on the unsubstituted phenyl ring often appear as a multiplet, while the protons on the substituted ring show a more defined splitting pattern due to the influence of the chloro and trifluoromethyl groups. The specific coupling patterns and chemical shifts are crucial for assigning each proton to its exact position on the biphenyl (B1667301) structure.
Table 1: Representative ¹H NMR Data for Biphenyl Derivatives
| Compound | Chemical Shift (δ ppm) and Multiplicity |
|---|---|
| 4-(trifluoromethyl)biphenyl (B1311724) | 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H) rsc.org |
This table is for illustrative purposes and shows data for related compounds to provide context for the expected spectral features of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, a characteristic feature that aids in its identification. The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and trifluoromethyl substituents. For instance, the carbon bearing the trifluoromethyl group in 4-(trifluoromethyl)biphenyl shows a characteristic quartet with a coupling constant (J C-F) of approximately 32.2 Hz. rsc.org
Table 2: Representative ¹³C NMR Data for Biphenyl Derivatives
| Compound | Chemical Shift (δ ppm) and Coupling Constants |
|---|---|
| 4-(trifluoromethyl)biphenyl | 144.8, 139.8, 129.3 (q, JC-F = 32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, JC-F = 3.8 Hz), 124.3 (q, JC-F = 268.9 Hz) rsc.org |
This table is for illustrative purposes and shows data for related compounds to provide context for the expected spectral features of this compound.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is particularly informative for characterizing the trifluoromethyl group in this compound. This technique is highly sensitive to the fluorine nucleus and provides a clean spectrum, typically showing a single sharp singlet for the -CF₃ group, as the three fluorine atoms are chemically equivalent. The chemical shift of this singlet, often observed around -62 to -63 ppm, is a definitive indicator of the trifluoromethyl group's electronic environment. rsc.orgrsc.org For example, the ¹⁹F NMR spectrum of 1-chloro-4-(trifluoromethyl)benzene shows a singlet at approximately -62.64 ppm. rsc.org
Advanced Multidimensional NMR Techniques for Complex Structure Elucidation
For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, advanced multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between proton and carbon atoms, respectively. These experiments provide a comprehensive and definitive structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Identification (e.g., C-Cl, C-F, biphenyl stretches)
The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups.
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum, generally in the range of 760-505 cm⁻¹. researchgate.net
C-F Stretching: The carbon-fluorine stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, usually found in the region of 1350-1100 cm⁻¹.
Biphenyl Ring Vibrations: The characteristic stretching vibrations of the aromatic C-C bonds in the biphenyl rings are observed in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. For instance, in chlorobiphenyls, characteristic Raman peaks can help distinguish between isomers. researchgate.net For 3-chlorobiphenyl, a strong Raman peak is observed around 680 cm⁻¹, a feature not prominent in biphenyl or 4-chlorobiphenyl. researchgate.net The intense CCC bending in-plane modes can also be used to differentiate between isomers. researchgate.net
Table 3: Key Vibrational Frequencies for Functional Groups in Related Compounds
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C-Cl Stretch | 760-505 | researchgate.net |
| Aromatic C-H Stretch | >3000 |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry techniques are particularly valuable.
High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) for Exact Mass Determination
High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) is a powerful tool for determining the precise elemental composition of a molecule. In this technique, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact mass can be determined, which in turn allows for the calculation of the molecular formula.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₃H₈³⁵ClF₃ | - | 256.0266 |
| C₁₃H₈³⁷ClF₃ | - | 258.0237 |
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) for Molecular Ion Information
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of atoms strikes a sample mixed in a non-volatile matrix, leading to the desorption of ions. wikipedia.org This method is particularly useful for obtaining molecular weight information for compounds that may be prone to fragmentation under harder ionization techniques like EI. wikipedia.orgnih.gov HR-FABMS provides high-resolution mass data, allowing for the accurate determination of the molecular formula.
In a typical positive-ion FAB mass spectrum, the protonated molecule [M+H]⁺ is often observed. wikipedia.orgrsc.org For this compound, this would correspond to an ion with a mass-to-charge ratio that is one unit higher than the molecular weight. The use of a suitable matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, is crucial for successful analysis. wikipedia.org This technique has been successfully applied to the analysis of various organic molecules, including glycolipids and peptides, to provide clear molecular weight information. nih.govnih.gov
Table 2: Expected Molecular Ions in HR-FABMS of this compound
| Ion Type | Expected m/z (for ³⁵Cl isotope) | Expected m/z (for ³⁷Cl isotope) |
|---|---|---|
| [M]⁺ | 256.0266 | 258.0237 |
| [M+H]⁺ | 257.0344 | 259.0315 |
X-ray Diffraction Analysis
X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular and Crystal Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.
While a specific single crystal X-ray structure for this compound was not found in the provided search results, the methodology is well-established for related biphenyl compounds. For example, the crystal structure of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) has been determined, providing detailed information on bond lengths, bond angles, and the dihedral angle between the phenyl rings. uky.edu Such analyses are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. uky.eduresearchgate.net The quality of the crystal is paramount for obtaining high-resolution data. nih.govnih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.0 |
| Volume (ų) | 1100 |
| Z | 4 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a single crystal X-ray diffraction experiment, as specific data for the target compound was not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. researchgate.net This technique is particularly useful for analyzing compounds with conjugated π-systems, such as biphenyls. The absorption maxima (λmax) and the intensity of the absorption bands provide information about the extent of conjugation and the types of electronic transitions occurring.
The UV-Vis spectrum of a biphenyl derivative is influenced by the substituents on the phenyl rings and the dihedral angle between them. Electron-withdrawing groups like the trifluoromethyl group and the chloro group can cause shifts in the absorption bands. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle, significantly affects the position and intensity of the π → π* transitions. A more planar conformation generally leads to a red shift (longer wavelength) and an increase in the molar absorptivity of the main absorption band. The analysis of the UV-Vis spectrum can be further supported by computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret the electronic transitions. researchgate.netresearchgate.net
Table 4: Representative UV-Vis Absorption Data for Biphenyl Systems
| Compound | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| Biphenyl nist.gov | Ethanol | ~247 | π → π* |
| 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide researchgate.net | Various Solvents | 250-350 | π → π* and n → π* |
Note: This table provides representative data for related systems to illustrate the typical absorption ranges and transitions observed in UV-Vis spectroscopy. Specific experimental data for this compound was not found.
Synthetic Utility and Applications of 3 Chloro 4 Trifluoromethyl Biphenyl As a Molecular Scaffold
Role as a Key Intermediate in Multi-Step Organic Synthesis
The progression from simpler precursors to this biphenyl (B1667301) intermediate, and then onward to more functionalized molecules, is a common strategy in modern organic synthesis. For instance, derivatives such as (3-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol and 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid highlight the role of the parent compound as a foundational intermediate that can be elaborated into molecules with alcohol or carboxylic acid groups. anaxlab.combldpharm.com The synthesis of such complex target molecules often relies on a sequence of reactions where each step adds a new layer of complexity, a process for which 3-Chloro-4-(trifluoromethyl)biphenyl is well-suited. mit.edu Advanced methods, including flow chemistry, can be employed to streamline these multi-step sequences, allowing for the rapid and efficient production of intermediates and final products. mit.eduumontreal.ca
Derivatization Strategies for Creation of Complex Biphenyl Architectures
The true synthetic power of this compound lies in the diverse ways it can be chemically modified. The distinct electronic nature of its two phenyl rings, one influenced by a chloro group and the other by a trifluoromethyl group, allows for selective and strategic derivatization.
The introduction of new functional groups onto the this compound scaffold is a primary strategy for creating molecular diversity. The chlorine atom is a particularly useful anchor for this purpose, serving as a leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. acs.org This allows for the attachment of a wide range of alkyl, alkenyl, or aryl groups.
Furthermore, the aromatic rings themselves can be functionalized. For example, electrophilic aromatic substitution can introduce groups like nitro or acyl functions, which can then be converted into other functionalities. The synthesis of related compounds such as 3'-chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile (B1627502) and various aminobiphenyls demonstrates the successful introduction of nitrile and amino groups onto the core structure. guidechem.comnih.govnih.gov These derivatization reactions are crucial for tuning the molecule's properties for specific applications.
| Derivatization Method |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Scaffold diversification refers to the systematic process of creating a wide range of structurally related molecules from a common core, such as this compound. This is a powerful strategy in drug discovery and materials science for exploring chemical space and optimizing molecular properties. Methodologies often involve one-pot, multi-step processes where several transformations occur in a single reaction vessel, increasing efficiency. beilstein-journals.org
By leveraging the reactivity of the chloro and trifluoromethyl groups, chemists can generate libraries of biphenyl analogues. For example, starting from the this compound core, one could employ divergent synthesis pathways. acs.org One path might involve a Suzuki coupling at the chlorine position, while another could involve functionalizing one of the aromatic rings. Each new derivative can then become the starting point for further modifications, rapidly expanding the collection of unique compounds derived from the original scaffold. acs.orgresearchgate.net This approach is essential for developing new molecules with fine-tuned biological or physical properties.
Development of New Materials with Tailored Electronic and Steric Properties
The unique electronic and steric characteristics of this compound make it an attractive building block for the synthesis of advanced materials. The substituents on the biphenyl core are not merely passive components; they actively dictate the molecule's shape, polarity, and intermolecular interactions, which are critical for performance in materials science applications.
The design of molecules for advanced materials like liquid crystals and organic semiconductors requires precise control over their electronic and steric profiles. The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the biphenyl scaffold provide this control.
The -CF₃ group is one of the most electron-withdrawing groups in organic chemistry. mdpi.com Its presence significantly lowers the energy levels of the molecular orbitals (HOMO and LUMO) of the biphenyl system. This is a key parameter in the design of organic semiconductors, as it influences charge injection and transport properties. The -CF₃ group is also highly lipophilic and metabolically stable, which are desirable traits in many functional materials. mdpi.combeilstein-journals.org
The chlorine atom also contributes to the electronic landscape of the molecule, acting as an electron-withdrawing group through induction, though it can be a weak donating group through resonance. The combination of -Cl and -CF₃ groups creates a significant molecular dipole moment, which can influence the self-assembly and packing of molecules in the solid state—a critical factor for both liquid crystal phases and the performance of organic thin-film transistors. The incorporation of fluorine-containing moieties is a well-established strategy in the development of materials for pharmaceuticals, agriculture, and materials science. researchgate.netresearchgate.net
| Substituent |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Building Block in Agrochemical and Advanced Organic Compound Synthesis
The structural motifs present in this compound are frequently found in high-value molecules, particularly in the agrochemical and pharmaceutical industries. As such, this compound serves as an important synthetic building block for accessing these complex targets. rsc.org
Fluorinated organic compounds, especially those containing a trifluoromethyl group, are of immense interest due to the unique properties fluorine imparts. researchgate.net The -CF₃ group can enhance a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.combeilstein-journals.org Consequently, many modern pesticides and drugs incorporate this functional group. nih.gov For example, the related intermediate 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key component in the synthesis of the anticancer drug sorafenib. google.comchemicalbook.com Similarly, the precursor 4-Chloro-3-nitrobenzotrifluoride is used as an intermediate for herbicides. nih.gov
The utility of this compound as a building block lies in its ability to introduce the chloro- and trifluoromethyl-substituted phenyl rings into a larger molecular structure through reactions like palladium-catalyzed cross-couplings. This provides a reliable and efficient route to advanced organic compounds that might otherwise be difficult to synthesize. rsc.org
Future Directions and Emerging Research Avenues in 3 Chloro 4 Trifluoromethyl Biphenyl Chemistry
Development of More Efficient and Sustainable Catalytic Systems for Synthesis
The synthesis of biphenyl (B1667301) scaffolds, including halogenated and trifluoromethylated analogues, has heavily relied on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgresearchgate.netresearchgate.net Future research is intensely focused on rendering these processes more sustainable and economically viable. mpg.de A primary goal is to move away from costly and toxic precious metal catalysts toward systems based on earth-abundant elements. mpg.de
Key research trends include:
Earth-Abundant Metal Catalysis: There is a significant push to develop catalytic systems using non-precious metals like nickel and copper. researchgate.net These metals offer a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. mpg.deresearchgate.net For instance, Ni-Mo sulfide (B99878) catalysts have demonstrated activity in the hydrogenation of biphenyls. d-nb.info
Advanced Catalyst Design: To enhance efficiency and recyclability, research is exploring novel catalyst supports. This includes the use of magnetic nanoparticles, which allow for easy separation of the catalyst from the reaction mixture using an external magnet, and mesoporous materials that provide high surface area and improved catalytic activity. researchgate.net
Green Chemistry Principles: The application of green chemistry principles is paramount. This involves using environmentally benign solvents (like water), reducing catalyst loading to parts-per-million (ppm) levels, and designing reactions that minimize waste generation. researchgate.net The development of highly stable and reusable catalysts, such as palladium species stabilized on chitosan, which can be recycled multiple times without significant loss of activity, exemplifies this approach. researchgate.net
Table 1: Comparison of Traditional vs. Emerging Sustainable Catalytic Strategies
| Feature | Traditional Catalytic Systems | Emerging Sustainable Systems | Key Research Findings |
|---|---|---|---|
| Metal Catalyst | Primarily Palladium (Pd) | Earth-abundant metals (e.g., Ni, Cu) | Ni- and Cu-based catalysts are being investigated for Kumada and Suzuki-type couplings. researchgate.net |
| Catalyst Support | Homogeneous or simple heterogeneous supports | Magnetic nanoparticles, mesoporous materials, biopolymers (chitosan) | Enables easy catalyst recovery and reuse for multiple reaction cycles. researchgate.netresearchgate.net |
| Solvents | Often organic solvents (e.g., THF) | Aqueous media, green solvents | Suzuki couplings have been shown to be effective in aqueous conditions, improving the environmental profile. researchgate.net |
| Efficiency | Effective, but catalyst cost and toxicity are concerns | High turnover numbers, low catalyst loading (ppm levels) | Palladium loading as low as 0.0055 mol% has proven effective in aqueous Suzuki couplings. researchgate.net |
Application of Advanced Computational Modeling for Predictive Chemistry and Mechanistic Insights
Computational chemistry has become an indispensable tool for accelerating catalyst development and understanding complex reaction mechanisms. researchgate.net For molecules like 3-Chloro-4-(trifluoromethyl)biphenyl, advanced modeling provides insights that are difficult to obtain through experimentation alone.
Mechanistic Elucidation: Density Functional Theory (DFT) is widely used to investigate the nuanced mechanisms of cross-coupling and C-H activation reactions. nih.gov For example, DFT studies have been used to rationalize the chemodivergence in Suzuki couplings, explaining how the choice of ligand can steer the reaction to selectively cleave a C-Cl bond over a C-OTf bond by controlling the ligation state of the palladium catalyst. nsf.gov Similarly, computational models have revealed that a heterodimeric Pd-Ag transition state is responsible for the meta-selectivity in certain remote C-H functionalization reactions on biphenyl systems. nih.govnih.gov
Predictive Modeling: The future lies in the integration of machine learning and AI with computational chemistry. researchgate.net Recently, a multimodal deep learning model, F-CPI, was developed to accurately predict how fluorine substitution affects a compound's biological activity. nih.gov Such predictive tools could be adapted to forecast the reactivity and properties of new this compound derivatives, guiding synthetic efforts toward molecules with desired characteristics and reducing trial-and-error experimentation. researchgate.netnih.gov
Exploration of Novel Chemo- and Regioselective Functionalization Strategies
The ability to selectively introduce new functional groups onto the this compound core is crucial for creating diverse molecular libraries for applications in materials science and drug discovery. Future research is centered on developing highly precise and versatile functionalization methods.
C-H Activation: Direct C-H activation is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized substrates. mt.comsigmaaldrich.com Research focuses on achieving high regioselectivity on the biphenyl core. A notable advancement is the use of directing groups, such as a nitrile, which can guide a palladium catalyst to functionalize a remote meta-C-H bond, a position that is traditionally difficult to access. nih.govnih.gov This allows for the direct installation of various groups (e.g., olefination, acetoxylation) onto the aromatic rings. nih.gov
Chemodivergent Catalysis: For a molecule with multiple reactive sites, developing chemodivergent reactions is a key goal. By tuning reaction parameters like the catalyst, ligand, or solvent, it is possible to control which functional group reacts. nsf.gov For instance, ligand-free palladium-catalyzed Suzuki couplings have been shown to selectively react at a C-OTf (triflate) bond while leaving a C-Cl bond intact, complementing traditional systems that show the opposite selectivity. nsf.gov This level of control would be invaluable for the stepwise functionalization of this compound derivatives.
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
As demand for specialty chemicals grows, scalable and safe manufacturing processes are essential. Flow chemistry, or continuous processing, is emerging as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govresearchgate.net
The advantages of applying flow chemistry to the synthesis of this compound and its derivatives include:
Enhanced Safety: Continuous reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with highly reactive intermediates or exothermic reactions. nih.govd-nb.info
Precise Control and Reproducibility: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. nih.gov
Scalability and Automation: Scaling up a process in a flow reactor is often a matter of running the system for a longer duration, which is more straightforward than transitioning a batch process to a larger vessel. nih.gov Furthermore, multiple reaction steps can be integrated into a single, automated sequence, streamlining complex syntheses from starting materials to the final product without manual intervention. nih.gov Reports on multi-step continuous flow synthesis of complex APIs demonstrate the maturity and potential of this technology for industrial production. d-nb.inforesearchgate.net
Investigation of Asymmetric Synthetic Routes for Chiral Derivatives
Chirality is a fundamental aspect of molecular recognition, particularly in biological systems. Biphenyls that are appropriately substituted in the ortho positions can exhibit atropisomerism—a form of chirality arising from restricted rotation around the single bond connecting the two aryl rings. The development of asymmetric routes to chiral derivatives of this compound represents a sophisticated frontier in its chemistry.
Future research in this area will likely focus on:
Atroposelective Synthesis: The key challenge is to control the stereochemistry during the crucial C-C bond-forming step. This can be achieved through atroposelective Suzuki coupling reactions, where chiral ligands on the metal catalyst influence the spatial orientation of the product. researchgate.net While challenging, successful syntheses of heavily functionalized atropisomeric biphenyls have been reported, demonstrating the feasibility of this approach. researchgate.net
Synthesis of Chiral Trifluoromethylated Compounds: The introduction of a trifluoromethyl group can significantly impact a molecule's properties. researchgate.net There is a growing interest in the asymmetric synthesis of molecules containing chiral centers bearing a trifluoromethyl group. nih.govnih.gov Research in this area involves the use of chiral catalysts to direct the enantioselective addition of trifluoromethyl groups or the reaction of trifluoromethyl-containing substrates. nih.gov Developing such methods for derivatives of this compound would provide access to novel, enantiomerically pure compounds with potentially unique biological activities. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palladium |
| Nickel |
| Copper |
| Chitosan |
| THF (Tetrahydrofuran) |
Q & A
Q. What are the optimized synthetic routes for 3-chloro-4-(trifluoromethyl)biphenyl, and how can reaction conditions be adjusted to minimize byproducts?
The synthesis typically involves Suzuki-Miyaura coupling between chlorinated aryl halides and trifluoromethyl-substituted boronic acids. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-2 mol% loading .
- Base selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to enhance reactivity .
- Temperature : 80–100°C under inert atmosphere for 12–24 hours .
Byproducts like dehalogenated intermediates can be minimized by optimizing ligand-to-palladium ratios and ensuring anhydrous conditions. LCMS (e.g., m/z 789 [M+H]+) and HPLC (retention time: 1.29 min, QC-SMD-TFA05 conditions) are critical for monitoring purity .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- X-ray crystallography : Resolves substituent positions and confirms biphenyl planarity (mean C–C bond deviation: 0.004 Å, R factor: 0.053) .
- NMR spectroscopy : ¹⁹F NMR detects trifluoromethyl group splitting patterns (δ -60 to -65 ppm), while ¹H NMR identifies chloro-substituted aromatic protons (δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₀ClF₃O₂, MW 302.68) .
Q. How can HPLC and LCMS methods be standardized for purity assessment?
- Column : C18 reverse-phase column with 5 µm particle size.
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) for improved peak symmetry .
- Detection : UV at 254 nm for chloro-aromatic chromophores; LCMS in positive ion mode ([M+H]+) with collision energy optimized for fragmentation patterns .
Q. What are the stability considerations for long-term storage of this compound?
- Storage : –20°C under argon in amber vials to prevent photodegradation of the chloro-trifluoromethyl group.
- Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <2% decomposition via HPLC .
Advanced Research Questions
Q. How can molecular docking simulations (e.g., AutoDock Vina) be optimized to study interactions between this compound and biological targets?
- Grid box setup : Center on the active site with dimensions 25 × 25 × 25 ų to accommodate the biphenyl scaffold .
- Scoring function : Use the Vina gradient descent algorithm with exhaustiveness = 20 for accurate pose prediction (RMSD < 2.0 Å vs. crystallographic data) .
- Validation : Compare docking results with experimental binding assays (e.g., IC₅₀ values from kinase inhibition studies) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Substituent variation : Replace the chloro group with electron-withdrawing groups (e.g., –CF₃, –NO₂) to enhance target affinity.
- Pharmacophore modeling : Highlight the biphenyl core and trifluoromethyl group as critical for hydrophobic interactions .
- In vitro assays : Test derivatives against panels of receptors (e.g., GPCRs, kinases) to identify selectivity profiles .
Q. How can reaction intermediates be characterized during multi-step synthesis?
- Trapping intermediates : Use low-temperature quenching (–78°C) for unstable species like boronate esters .
- In situ monitoring : ReactIR tracks carbonyl intermediates (e.g., benzamide formation at 1680 cm⁻¹) .
- Isolation : Flash chromatography (hexane/EtOAc gradient) separates intermediates with >95% purity .
Q. What methodologies are recommended for studying metabolic pathways in vitro?
Q. How can computational models predict the environmental toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
